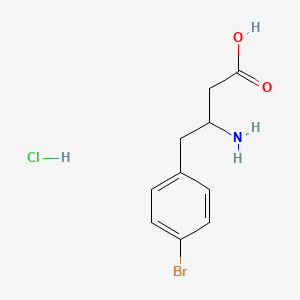![molecular formula C19H20O6 B12316970 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido es un compuesto glucósido derivado de la glucosa. Se caracteriza por la presencia de un grupo bencilideno en las posiciones 4,6 de la porción de glucosa y un grupo fenilo unido al beta-D-glucopiranósido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido típicamente implica la protección de los grupos hidroxilo de la glucosa, seguida de la introducción del grupo bencilideno. Un método común implica la reacción de la glucosa con benzaldehído en presencia de un catalizador ácido para formar el acetal bencilideno. Este intermedio se hace reaccionar luego con fenol en presencia de una base para producir el producto final.
Métodos de Producción Industrial
La producción industrial de (-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso típicamente incluye pasos como la purificación y la cristalización para garantizar la pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar los compuestos carbonílicos correspondientes.
Reducción: El grupo bencilideno se puede reducir para producir el alcohol bencílico correspondiente.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.
Sustitución: Electrófilos como bromo o ácido nítrico en presencia de un catalizador.
Productos Principales
Oxidación: Formación de aldehídos o cetonas.
Reducción: Formación de derivados de alcohol bencílico.
Sustitución: Formación de derivados fenólicos sustituidos.
Aplicaciones en Investigación Científica
(-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido tiene varias aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la formación y escisión de enlaces glucosídicos.
Biología: Se investiga por su posible papel en la modulación de procesos biológicos, como la actividad enzimática.
Medicina: Se explora por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la síntesis de carbohidratos complejos y glucósidos para diversas aplicaciones industriales.
Aplicaciones Científicas De Investigación
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mecanismo De Acción
El mecanismo de acción de (-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos. El grupo bencilideno también puede interactuar con receptores celulares, modulando las vías de señalización involucradas en la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
Fenil-beta-D-glucopiranósido: Carece del grupo bencilideno, lo que lo hace menos estéricamente impedido.
Fenil-beta-D-galactopiranósido: Estructura similar pero con una porción de azúcar diferente (galactosa en lugar de glucosa).
Unicidad
(-)-(4,6-O-Bencilideno)fenil-beta-D-glucopiranósido es único debido a la presencia del grupo bencilideno, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede influir en su reactividad e interacción con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
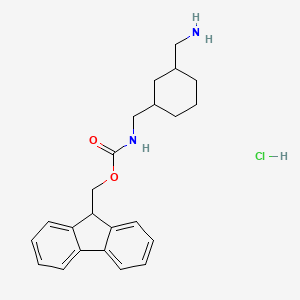
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
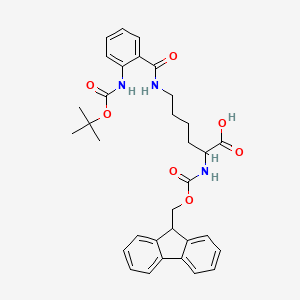
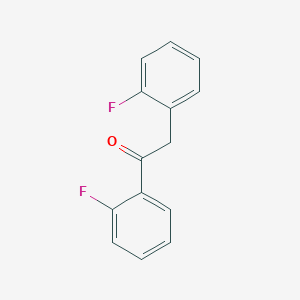
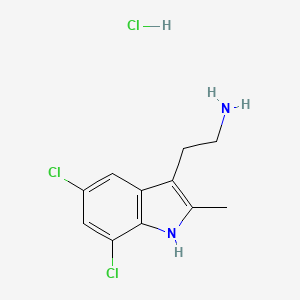
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
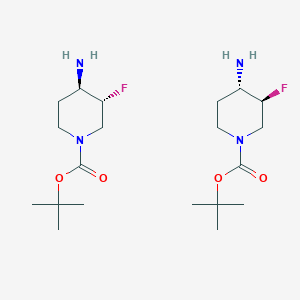
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)
